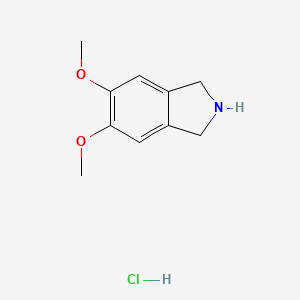
5,6-Dimethoxyisoindoline hydrochloride
Overview
Description
5,6-Dimethoxyisoindoline hydrochloride is a novel acetylcholine esterase inhibitor with high affinity for serotonin and dopamine receptors . It has been shown to have anti-cancer properties in vitro . This compound is rapidly taken up by cancer cells, leading to cell cycle arrest in the G1 phase and death of cancer cells .
Synthesis Analysis
The synthesis of 5,6-Dimethoxyisoindoline hydrochloride involves several steps. The N-alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, 5,6-dimethoxyisoindoline, 4-phenylpiperidine-4-carbonitrile with compound 6 provided compounds 1a, 1b, 1c, with yields of 29–84% .Molecular Structure Analysis
The molecular formula of 5,6-Dimethoxyisoindoline hydrochloride is C10H13NO2 . It has a molecular weight of 179.22 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dimethoxyisoindoline hydrochloride include a molecular weight of 179.22 g/mol and a solid physical state . The boiling point is predicted to be 287.3±40.0 °C at a pressure of 760 Torr .Scientific Research Applications
- Research : Scientists have investigated 5,6-DMI’s efficacy as an acetylcholine esterase inhibitor, exploring its potential therapeutic applications .
- Findings : Preliminary studies suggest that 5,6-DMI may influence serotonin and dopamine signaling, but further research is needed .
- Potential Applications : Researchers are investigating its use as an adjunct in cancer therapy or as a lead compound for developing targeted anti-cancer drugs .
- Recent Research : From 2015 to 2023, there has been considerable scientific interest in designing new molecules using isoindoline-1,3-dione .
Acetylcholine Esterase Inhibition
Serotonin and Dopamine Receptors
Anti-Cancer Properties
Designing New Molecules
Pharmaceutical Testing
Mechanism of Action
Target of Action
The primary targets of 5,6-Dimethoxyisoindoline hydrochloride are sigma-2 receptors and acetylcholine esterase . Sigma-2 receptors are found in the central nervous system and peripheral organs, and they are expressed in a variety of human and rodent tumor cell lines . Acetylcholine esterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory .
Mode of Action
5,6-Dimethoxyisoindoline hydrochloride interacts with its targets by inhibiting the action of acetylcholine esterase and binding to sigma-2 receptors . This leads to an increase in acetylcholine levels and activation of sigma-2 receptors .
Biochemical Pathways
The activation of sigma-2 receptors and inhibition of acetylcholine esterase affect several biochemical pathways. Sigma-2 receptor activation can lead to apoptosis via multiple pathways . The inhibition of acetylcholine esterase results in increased acetylcholine levels, affecting cholinergic neurotransmission .
Pharmacokinetics
It is known that the compound is rapidly taken up by cancer cells , suggesting good bioavailability.
Result of Action
The result of 5,6-Dimethoxyisoindoline hydrochloride’s action is the induction of cell cycle arrest in the G1 phase and death of cancer cells . This is due to the activation of sigma-2 receptors and the inhibition of acetylcholine esterase .
Safety and Hazards
Future Directions
The combination of 5,6-dimethoxyisoindoline scaffold and N-(4-fluorophenyl)indole moiety was identified as a new σ2 receptor ligand deserving further investigation as an antitumor agent . This compound has shown potential in the treatment of cancer, particularly due to its ability to induce cell cycle arrest in the G1 phase .
properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2;/h3-4,11H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORVHRERXVLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxyisoindoline hydrochloride | |
CAS RN |
114041-17-7 | |
| Record name | 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114041-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

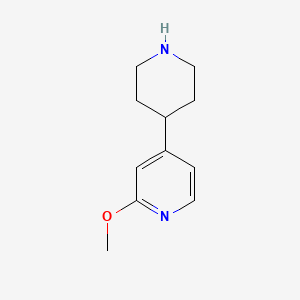
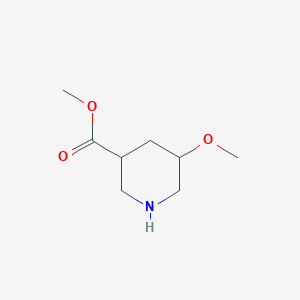
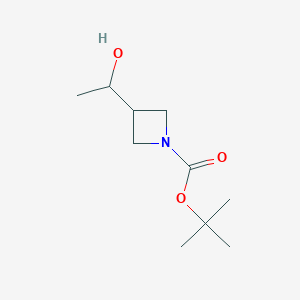
![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)
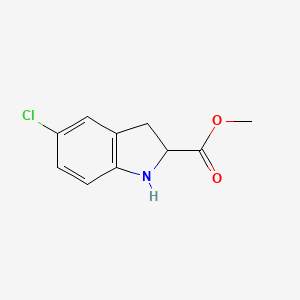
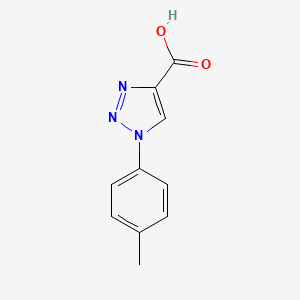

![2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3083273.png)

![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)
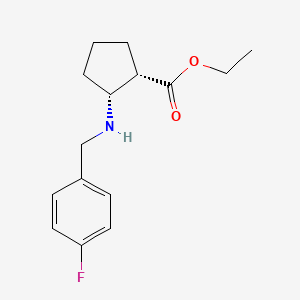
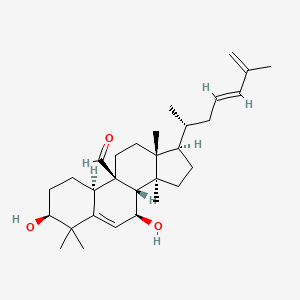
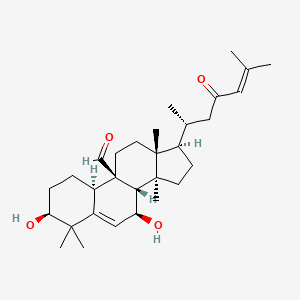
![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)